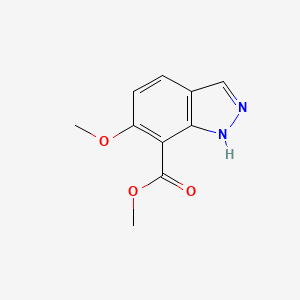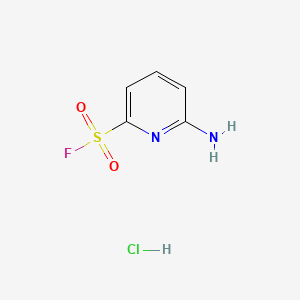
(5-bromopentyl)(methyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromopentyl)(methyl)amine hydrobromide, also known as 5-Br-PMEA, is a synthetic compound that is commonly used in scientific research. 5-Br-PMEA is a chiral compound, meaning it has two different forms, each of which can produce different effects in lab experiments. The compound has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
(5-bromopentyl)(methyl)amine hydrobromide has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry, the compound has been used to study the effects of chirality on enzymatic activity. In physiology, this compound has been used to study the effects of chirality on the pharmacological properties of drugs. In pharmacology, the compound has been used to study the effects of chirality on drug metabolism and bioavailability.
Mecanismo De Acción
The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide is still not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, depending on the receptor to which the compound binds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of effects on the body, including increased heart rate, increased blood pressure, increased respiration rate, increased alertness, and increased motor activity. In addition, the compound has been found to have an anxiolytic effect, meaning it can reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromopentyl)(methyl)amine hydrobromide has several advantages for use in lab experiments. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is highly soluble in organic solvents, making it easy to work with. Finally, the compound has a wide range of potential applications, making it useful for a variety of experiments.
However, the compound also has some limitations. First, the compound is not very stable and can easily degrade in certain conditions. Second, the compound has a relatively short shelf life and must be used within a few months of synthesis. Finally, the compound is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are many potential future directions for (5-bromopentyl)(methyl)amine hydrobromide research. First, the compound could be used to study the effects of chirality on other biological processes, such as DNA replication and gene expression. Second, the compound could be used to study the effects of chirality on drug metabolism and bioavailability. Third, the compound could be used to study the effects of chirality on the pharmacological properties of drugs. Fourth, the compound could be used to study the effects of chirality on enzyme activity. Finally, the compound could be used to study the effects of chirality on the body's response to drugs.
Métodos De Síntesis
(5-bromopentyl)(methyl)amine hydrobromide is synthesized through a reaction between 5-bromopentyl alcohol and methyl amine hydrobromide. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The reaction is relatively simple and can be completed in a few hours.
Propiedades
IUPAC Name |
5-bromo-N-methylpentan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQQTQORYVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)








